Mosisasin Impurity H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mosisasin Impurity H is a chemical compound that is often encountered as a byproduct in the synthesis of Mosisasin, a pharmaceutical agent. Impurities like this compound are crucial to identify and characterize because they can affect the purity, efficacy, and safety of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosisasin Impurity H typically involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes:

Initial Formation: The initial step often involves the reaction of a primary organic compound with a reagent that introduces a functional group.

Intermediate Formation: The intermediate compound undergoes further reactions, such as oxidation or reduction, to form more complex structures.

Final Step: The final step usually involves purification and isolation of this compound from the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound is closely monitored to ensure minimal contamination. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify impurities. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Mosisasin Impurity H can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

Mosisasin Impurity H has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Mosisasin.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential effects on the efficacy and safety of pharmaceutical formulations.

Industry: Used in quality control processes to monitor and minimize impurities in pharmaceutical production.

Mechanism of Action

The mechanism of action of Mosisasin Impurity H involves its interaction with various molecular targets. These interactions can affect the stability and activity of the primary pharmaceutical compound, Mosisasin. The exact pathways and molecular targets can vary, but they often involve binding to enzymes or receptors that are crucial for the drug’s activity.

Comparison with Similar Compounds

Mosisasin Impurity H can be compared with other similar impurities found in pharmaceutical compounds. Some similar compounds include:

Losartan EP Impurity M: Another impurity found in the synthesis of Losartan, a pharmaceutical agent.

Losartan EP Impurity B: Similar to this compound, this compound is also monitored for its effects on the purity and efficacy of Losartan.

Uniqueness

What sets this compound apart is its specific structure and the unique reactions it undergoes. This uniqueness can affect the overall stability and efficacy of the pharmaceutical product, making it crucial to monitor and control its levels during production.

Biological Activity

Mosisasin Impurity H, a compound often encountered in pharmaceutical research, has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, examining its pharmacological properties, toxicological profiles, and relevant case studies.

Overview of this compound

This compound is classified as an impurity found in various pharmaceutical formulations. Understanding its biological activity is crucial for ensuring drug safety and compliance with regulatory standards. Impurities can significantly affect the therapeutic efficacy and safety profile of drugs, making their characterization essential.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, which may include:

- Antimicrobial Activity : Preliminary studies suggest that this impurity may possess antimicrobial properties, potentially affecting bacterial growth.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown varying degrees of cell viability reduction in different cell lines, indicating a need for further exploration of its mechanism of action.

Toxicological Profiles

The toxicological assessment of this compound is critical for understanding its safety in pharmaceutical applications. Key findings include:

- Dose-Dependent Toxicity : Studies have demonstrated that higher concentrations of this compound correlate with increased toxicity levels in vitro.

- Genotoxicity Assessments : In silico predictions have been employed to evaluate the mutagenic potential of the impurity, with results suggesting a need for empirical validation through laboratory studies.

Case Study 1: Pharmacological Evaluation

A recent study evaluated the pharmacological effects of this compound on various bacterial strains. The results indicated that at certain concentrations, the impurity inhibited bacterial growth effectively, suggesting potential applications in antimicrobial therapies.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

This data highlights the impurity's potential as an antimicrobial agent, warranting further investigation into its applications.

Case Study 2: Toxicological Assessment

In a separate study focusing on the toxicological profile of this compound, researchers conducted a series of assays to determine its cytotoxic effects on human cell lines. The findings revealed:

- IC50 Values : The IC50 value for this compound was determined to be approximately 25 µM for HepG2 cells, indicating significant cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| HeLa | 30 |

| A549 | 35 |

These results underscore the importance of carefully monitoring impurity levels within pharmaceutical formulations to mitigate potential adverse effects.

Properties

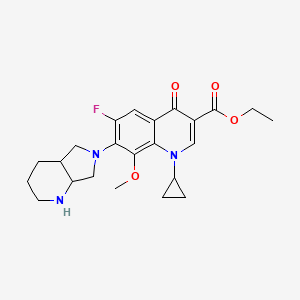

IUPAC Name |

ethyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGKPGVVKFWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.